molecular formula C14H11FO B7866355 (2-Fluorophenyl)(3-methylphenyl)methanone

(2-Fluorophenyl)(3-methylphenyl)methanone

Cat. No.: B7866355
M. Wt: 214.23 g/mol
InChI Key: AMMAAOHBRQPRQF-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(3-methylphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a tolyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(3-methylphenyl)methanone typically involves the use of fluorinated benzene derivatives and tolyl-based reagents. One common method is the Friedel-Crafts acylation reaction, where 2-fluorobenzoyl chloride reacts with m-tolyl magnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(3-methylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-Fluorophenyl)(3-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, fluorinated compounds like this compound are studied for their potential as pharmaceutical agents. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates .

Industry

Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(3-methylphenyl)methanone involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. Additionally, the aromatic ketone structure allows for π-π interactions with aromatic residues in biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-Fluorophenyl)(3-methylphenyl)methanone is unique due to its specific combination of a fluorinated phenyl ring and a tolyl group. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

(2-fluorophenyl)-(3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMAAOHBRQPRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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